![molecular formula C16H17ClN2O3S B10962787 N-(4-{[(2-chlorobenzyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B10962787.png)
N-(4-{[(2-chlorobenzyl)sulfonyl]amino}phenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2-chlorobenzyl)sulfonyl]amino}phenyl)-N-methylacetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring a sulfonyl group and a chlorobenzyl moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-chlorobenzyl)sulfonyl]amino}phenyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Sulfonyl Intermediate: The initial step involves the reaction of 2-chlorobenzylamine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the sulfonyl intermediate.
Coupling with Aniline Derivative: The sulfonyl intermediate is then coupled with 4-aminophenyl-N-methylacetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-chlorobenzyl)sulfonyl]amino}phenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert sulfonyl groups to thiols.
Substitution: The chlorobenzyl moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group, which can interact with active sites of enzymes.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-{[(2-chlorobenzyl)sulfonyl]amino}phenyl)-N-methylacetamide exerts its effects is primarily through its interaction with biological molecules. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The chlorobenzyl moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2-bromobenzyl)sulfonyl]amino}phenyl)-N-methylacetamide
- N-(4-{[(2-fluorobenzyl)sulfonyl]amino}phenyl)-N-methylacetamide
- N-(4-{[(2-methylbenzyl)sulfonyl]amino}phenyl)-N-methylacetamide
Uniqueness
Compared to its analogs, N-(4-{[(2-chlorobenzyl)sulfonyl]amino}phenyl)-N-methylacetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Properties
Molecular Formula |
C16H17ClN2O3S |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[4-[(2-chlorophenyl)methylsulfonylamino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12(20)19(2)15-9-7-14(8-10-15)18-23(21,22)11-13-5-3-4-6-16(13)17/h3-10,18H,11H2,1-2H3 |
InChI Key |
FGUMPCODNNWQEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B10962708.png)
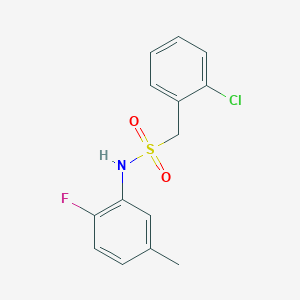
![5-Oxo-5-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]pentanoic acid](/img/structure/B10962727.png)
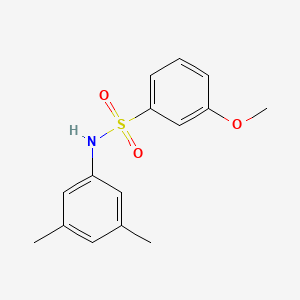
![methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10962737.png)
-yl)methanone](/img/structure/B10962738.png)
![2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10962740.png)
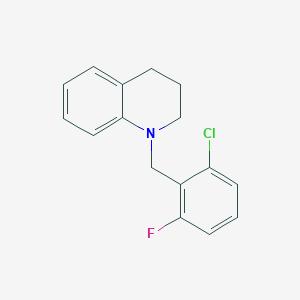
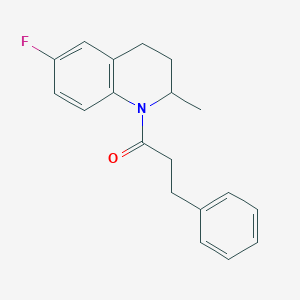
![4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B10962759.png)
![N-[(4-sulfamoylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B10962765.png)
![N'-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-chlorobenzohydrazide](/img/structure/B10962771.png)
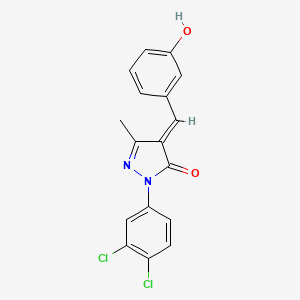
![N-(4-chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10962800.png)
